molecular formula C8H12N2O3 B12870592 4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate

4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate

Cat. No.: B12870592
M. Wt: 184.19 g/mol
InChI Key: QCTPZFFSEBLKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of hydrazine with acetylenic ketones, which forms pyrazoles through a cyclization process . The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the cyclization.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, may involve more scalable and efficient methods. These can include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole-4-carboxamide: Another pyrazole derivative with similar applications in medicinal chemistry and agrochemistry.

    3,5-Dimethylpyrazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    1-Phenyl-3-methyl-5-pyrazolone: Used in the development of dyes and pigments.

Uniqueness

4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

4-hydroxybutan-2-yl 1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-6(2-3-11)13-8(12)7-4-9-10-5-7/h4-6,11H,2-3H2,1H3,(H,9,10)

InChI Key

QCTPZFFSEBLKFZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)OC(=O)C1=CNN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.